molecular formula C17H16O5 B1324023 4-Acetoxy-2',4'-dimethoxybenzophenone CAS No. 890100-19-3

4-Acetoxy-2',4'-dimethoxybenzophenone

Cat. No. B1324023
M. Wt: 300.3 g/mol
InChI Key: MIHCWPIVGPBWIG-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,4’-dimethoxybenzophenone is a chemical compound with the molecular formula C17H16O5 . It is manufactured by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of 4-Acetoxy-2’,4’-dimethoxybenzophenone consists of 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . For a detailed molecular structure, it would be best to refer to a reliable chemistry database or a peer-reviewed article.


Physical And Chemical Properties Analysis

The molecular weight of 4-Acetoxy-2’,4’-dimethoxybenzophenone is 300.31 g/mol . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to a reliable chemistry database or a peer-reviewed article.

Scientific Research Applications

Oxidation Reactions and Compound Synthesis

4-Acetoxy-2',4'-dimethoxybenzophenone, a derivative of benzophenone, has been used in studies investigating its reaction with other compounds. For example, related benzophenone derivatives like 2-hydroxy-4,4'-dimethoxybenzophenone have been oxidized to dimeric compounds using lead tetraacetate and manganic acetate, leading to the formation of substituted xanthones (Kurosawa et al., 1973).

Photobehavior Studies

4-Acetoxy-2',4'-dimethoxybenzophenone has been involved in studies of photobehavior. This includes examining its excited triplet states and hydrogen abstraction from other molecules in different media (Jornet et al., 2011). Such studies are crucial in understanding the photophysical properties of benzophenone derivatives.

Polymerization and Material Science

In the field of polymerization and material science, derivatives like 4-hydroxybenzoic acid, closely related to 4-Acetoxy-2',4'-dimethoxybenzophenone, have been used in enzymatic oxidative polymerization to produce poly(phenylene oxide)s (Ikeda et al., 1998). These findings are important for the development of new materials and polymers.

UV Absorption and Environmental Impact

Studies have also focused on the UV absorption properties of benzophenone derivatives, including those similar to 4-Acetoxy-2',4'-dimethoxybenzophenone, and their environmental impact. This includes investigating how they behave in water samples and their potential effects on the environment (Negreira et al., 2009).

Polymer Synthesis and Chemical Reactions

In polymer synthesis, studies have explored the reactions of benzophenone derivatives in the creation of copolymers and their byproducts, which is relevant for understanding the mechanics of polymer synthesis and its industrial applications (Han et al., 1996).

properties

IUPAC Name

[4-(2,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-9-8-14(20-2)10-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHCWPIVGPBWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641737
Record name 4-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',4'-dimethoxybenzophenone

CAS RN

890100-19-3
Record name Methanone, [4-(acetyloxy)phenyl](2,4-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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